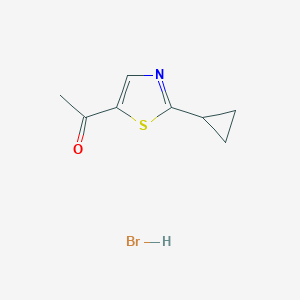
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide
説明
“1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide” is a chemical compound with the CAS Number: 1427380-94-6 . It has a molecular weight of 248.14 and its IUPAC name is 1-(2-cyclopropylthiazol-5-yl)ethan-1-one hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NOS.BrH/c1-5(10)7-4-9-8(11-7)6-2-3-6;/h4,6H,2-3H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Chemical Properties
A significant area of research involves the synthesis of thiazole derivatives, highlighting efficient methods for creating compounds with potential therapeutic applications. For instance, Sekhar et al. (2020) developed a one-pot method for synthesizing thiazolo[3,2-a]pyrimidine hydrobromide derivatives, showcasing a novel, simple, and inexpensive procedure with good yield. This method also extends to the synthesis of specific thiazolyl ethan-1-one hydrobromide derivatives, underscoring its significance in creating compounds with excellent anticancer activity against various cell lines (Sekhar et al., 2020).
Tomilov et al. (2013) explored the iminocyclopropane-pyrroline rearrangement of cyclopropylthiazoles to produce fused heterocycles, further indicating the potential of cyclopropyl and thiazole moieties in creating structurally diverse and complex compounds (Tomilov et al., 2013).
Potential Biological Activities
Research extends into evaluating the biological activities of these compounds. The cytotoxic evaluations of synthesized thiazolo[3,2-a]pyrimidine derivatives against various human cancer cell lines provide insights into their potential as anticancer agents. Some compounds exhibited outstanding cytotoxic effects, indicating their promise in cancer therapy (Sekhar et al., 2020).
Molecular Docking Studies
Molecular docking studies have become crucial in understanding the interaction between synthesized compounds and biological targets. For instance, the aforementioned study by Sekhar et al. also includes molecular docking results, suggesting that certain thiazolyl ethan-1-one hydrobromide derivatives have higher cytotoxic activity compared to standard treatments like doxorubicin. This emphasizes the role of computational methods in pre-screening and enhancing the drug discovery process (Sekhar et al., 2020).
Safety and Hazards
生化学分析
Biochemical Properties
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily based on the binding affinity of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound binds to the active sites of target enzymes, leading to either competitive or non-competitive inhibition. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to persistent changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. By modulating these pathways, this compound can affect the overall metabolic flux and the levels of key metabolites, leading to changes in cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, affecting cellular processes such as signal transduction and metabolic regulation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes. For example, its presence in the mitochondria can influence mitochondrial function and energy production .
特性
IUPAC Name |
1-(2-cyclopropyl-1,3-thiazol-5-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS.BrH/c1-5(10)7-4-9-8(11-7)6-2-3-6;/h4,6H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBXQWWIUIVBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2CC2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


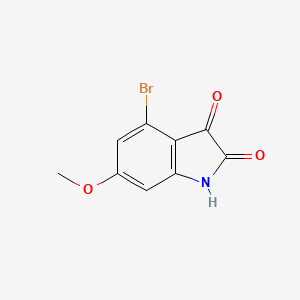

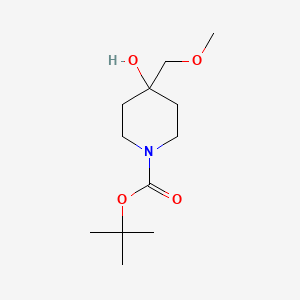
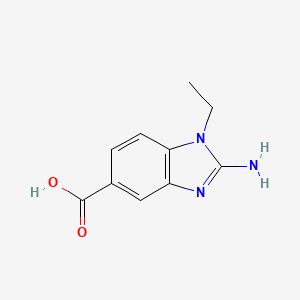
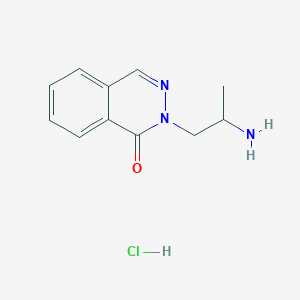
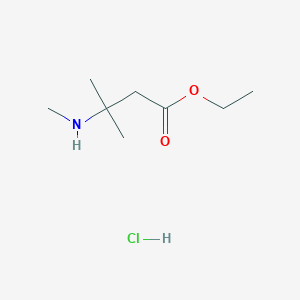
![Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B1377102.png)

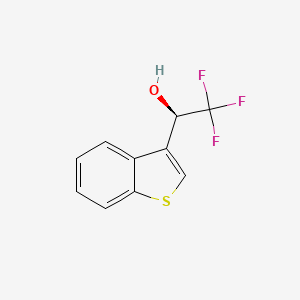
![1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride](/img/structure/B1377108.png)
![2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride](/img/structure/B1377110.png)


![2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid](/img/structure/B1377114.png)
